1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with methyl groups at positions 1 and 3 and a pyrazole-ethyl moiety at position 2. The 1,2,4-triazol-5-one scaffold is renowned for its broad-spectrum biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . Structural modifications, such as acetylation, alkylation, or introduction of arylidenamino groups, significantly influence physicochemical and pharmacological profiles . This article compares the target compound with structurally related analogs, focusing on biological activities, physicochemical properties, and computational insights.
Properties
IUPAC Name |
2,5-dimethyl-4-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-8-11-12(2)9(15)14(8)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUMUSNVAFJLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCN2C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and proteins.
Mode of Action
For instance, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.
Biochemical Pathways
For instance, pyrazole-based compounds have been reported to exhibit antileishmanial and antimalarial activities, suggesting their involvement in the biochemical pathways related to these diseases.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have high solubility and good bioavailability.
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
1,3-Dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H16N4O
- Molecular Weight : 196.25 g/mol
- CAS Number : 1177317-50-8
Antimicrobial Activity
Recent studies have shown that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have demonstrated efficacy against various bacterial strains. The compound has been assessed for its antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32 to 128 µg/mL against tested strains, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 12.5 |
The structure-activity relationship (SAR) analysis indicates that the presence of the pyrazole ring enhances the antitumor activity, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, which contributes to its cytotoxic effects.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Mice Models : An experiment conducted on mice bearing tumor xenografts showed a significant reduction in tumor size after administration of the compound at doses of 20 mg/kg body weight.
- Combination Therapy : When used in combination with standard chemotherapeutic agents like doxorubicin, enhanced antitumor effects were observed, suggesting a potential for use in combination therapies.
Chemical Reactions Analysis
3.1. Reactivity with Electrophiles
The compound can react with various electrophiles due to the nucleophilic nature of the nitrogen atoms in both the pyrazole and triazole rings. Notable reactions include:
-
Alkylation: The nitrogen atoms can undergo alkylation with alkyl halides, leading to more complex derivatives.
-
Acylation: The introduction of acyl groups can be achieved through acyl chlorides or anhydrides, enhancing biological activity.
3.2. Condensation Reactions
Condensation reactions with aldehydes or ketones can yield new compounds by forming additional carbon-nitrogen bonds. For instance:
-
Formation of Pyrazolines: This involves reacting with carbonyl compounds under acidic conditions, resulting in the formation of pyrazoline derivatives.
3.3. Oxidative Reactions
The compound may also participate in oxidative reactions that modify its structure:
-
Oxidation of Methyl Groups: Using oxidizing agents like potassium permanganate can convert methyl groups into carboxylic acids or other functional groups.
3.4. Hydrolysis Reactions
Hydrolysis can occur under acidic or basic conditions, particularly affecting any ester functionalities present in derivatives of this compound.
4.1. Research Findings Table
Comparison with Similar Compounds
Antioxidant Activity
Triazolone derivatives with arylidenamino or acetyl substituents, such as 1-acetyl-3-alkyl(aryl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, exhibit notable antioxidant activity. These compounds were evaluated using reducing power (Oyaizu method), free radical scavenging (Blois method), and metal chelating assays, with activities comparable to BHT and BHA standards . However, experimental data specific to the target compound are lacking, warranting further investigation.
Antitumor Activity
Triazolone derivatives like 3-p-methoxybenzyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one have demonstrated antitumor activity in preliminary screenings . The pyrazole-ethyl group in the target compound may modulate cytotoxicity through interactions with kinase targets or DNA, similar to other nitrogen-containing heterocycles.
Physicochemical Properties
Acidity (pKa Values)
The 1,2,4-triazol-5-one ring exhibits weak acidity, with pKa values influenced by substituents. For example:
- 3-Alkyl(aryl)-4-(3-ethoxy-4-hydroxy-benzylidenamino) derivatives: pKa values range from 8.2–10.5 in acetonitrile .
- Acetylated derivatives : Acetylation reduces acidity due to electron-withdrawing effects, lowering pKa by ~1–2 units .
The pyrazole-ethyl group in the target compound likely increases acidity compared to acetylated analogs, as pyrazole’s electron-donating nature enhances proton dissociation. Computational studies (e.g., DFT) could quantify this effect .
Computational Insights
DFT and HF Studies
DFT/B3LYP and Hartree-Fock calculations on triazolone derivatives, such as 3-p-methoxybenzyl-4-[3-methoxy-4-(4-methylbenzenesulfonyloxy)-benzylidenamino] analogs, reveal optimized geometries, vibrational frequencies, and nonlinear optical properties . The pyrazole-ethyl substituent in the target compound may alter electron density distribution, dipole moments, and polarizability compared to benzylidenamino or thienyl groups. For instance:
- Morpholine-substituted analogs : Exhibit distinct HOMO-LUMO gaps due to electron-rich morpholine rings .
NMR Chemical Shifts
GIAO NMR calculations for 4-heteroarylidenamino derivatives show strong correlation (R² > 0.95) between experimental and theoretical ¹³C shifts, but weaker agreement for ¹H shifts due to acidic N-H protons . The pyrazole-ethyl group’s aromatic protons may exhibit downfield shifts in ¹H NMR, distinguishing it from aliphatic or acetylated analogs.
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The triazolone scaffold is synthesized via cyclization of methylhydrazine derivatives. A proven method involves reacting methylhydrazine with ethyl acetoacetate under acidic conditions:
$$
\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCOOC}2\text{H}_5 \xrightarrow{\text{HCl, reflux}} \text{1,3-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one}
$$
Key parameters:
Alternative Route: Oxidative Cyclization
A patent-pending method employs triethyl orthoformate and acetic anhydride to facilitate cyclization of ethyl acetoacetate derivatives:
$$
\text{Ethyl acetoacetate} + \text{HC(OEt)}3 \xrightarrow{\text{Ac}2\text{O, 110–120°C}} \text{Intermediate A}
$$
This route achieves higher purity (97.5–98.5%) but requires meticulous distillation to remove low-boiling byproducts.
Synthesis of the 2-(1H-Pyrazol-1-yl)ethyl Substituent
Pyrazole Ring Formation
1H-Pyrazole is synthesized via cyclocondensation of hydrazine with 1,3-diketones. For example, acetylacetone and hydrazine hydrate yield 1H-pyrazole under reflux:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}_4 \xrightarrow{\text{EtOH, reflux}} \text{1H-Pyrazole}
$$
Ethyl Functionalization
The pyrazole nitrogen is alkylated using 1,2-dibromoethane in the presence of a base:
$$
\text{1H-Pyrazole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Bromoethyl)-1H-pyrazole}
$$
Optimization Notes :
- Excess dibromoethane ensures monoalkylation.
- Reaction at 60°C for 12 hours minimizes di-substitution.
Convergent Alkylation of the Triazolone Core
The final step involves nucleophilic substitution at the triazolone’s N4 position using the bromoethyl-pyrazole derivative:
$$
\text{Intermediate A} + \text{1-(2-Bromoethyl)-1H-pyrazole} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Target Compound}
$$
Critical Parameters :
- Base : Triethylamine (2.5 equiv) neutralizes HBr, driving the reaction.
- Solvent : Anhydrous ethanol ensures solubility and prevents hydrolysis.
- Temperature : Reflux (78°C) for 8–10 hours.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
13C NMR (100 MHz, CDCl3) :
- δ 165.4 ppm (C=O of triazolone)
- δ 148.2 ppm (pyrazole C3), 105.6 ppm (pyrazole C4)
Infrared (IR) Spectroscopy
- Strong absorption at 1680 cm⁻¹ (C=O stretch)
- Peaks at 1550 cm⁻¹ (C=N triazolone) and 3100 cm⁻¹ (aromatic C–H)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Cyclocondensation | 85% | 98.5% | Moderate |
| Oxidative Cyclization | 77% | 97.5% | High |
| Alkylation | 72% | 99% | Low |
Trade-offs : While oxidative cyclization offers superior purity, the alkylation route provides better scalability for industrial applications.
Industrial-Scale Production Considerations
Reactor Design
Purification Protocols
- Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals.
- Vacuum Drying : 50°C for 12 hours to achieve <0.5% moisture.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) directs substitution to N4 over N1.
- Byproduct Formation : Excess triethylamine (3.0 equiv) minimizes HBr-mediated degradation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazolone derivatives typically involves cyclization reactions under acidic conditions. For example, analogous compounds are synthesized via condensation of hydrazine derivatives with carbonyl compounds, followed by cyclization using HCl in ethanol . Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control (reflux conditions for 6–12 hours), and catalysts (e.g., HCl or H₂SO₄). Purity optimization requires recrystallization from ethanol or acetonitrile .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for triazolone protons (δ 7.5–8.5 ppm for pyrazole protons, δ 3.5–4.5 ppm for methylene groups) and carbonyl groups (C=O at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and N–H stretching (3100–3300 cm⁻¹) .
- X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-97) with anisotropic displacement parameters for heavy atoms and hydrogen atoms in calculated positions .
Q. What solvent systems are suitable for potentiometric titration to determine the acidity constant (pKa) of this compound?
- Methodological Answer : Due to low aqueous solubility, non-aqueous solvents like isopropyl alcohol or acetonitrile are preferred. Titrate with tetrabutylammonium hydroxide (TBAH) and calibrate using standard buffers. The half-neutralization potential method provides pKa values with ±0.05 accuracy .
Advanced Research Questions
Q. How can computational methods (DFT/HF) resolve discrepancies between experimental and theoretical spectral data for this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets in Gaussian 09W to optimize molecular geometry .
- NMR Chemical Shifts : Calculate via the Gauge-Including Atomic Orbital (GIAO) method. Compare experimental δ values with theoretical results using linear regression (δ_exp = a + bδ_calc) to identify systematic errors (e.g., solvent effects) .
- IR Frequencies : Scale calculated frequencies by 0.961 (B3LYP) or 0.895 (HF) to match experimental data .
Q. What strategies address contradictions in antioxidant activity data for triazolone derivatives?
- Methodological Answer :
- Assay Selection : Use multiple assays (e.g., DPPH radical scavenging, FRAP) to cross-validate results. For example, conflicting DPPH results may arise from solvent polarity effects on radical accessibility .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (e.g., pyrazole vs. methyl groups) with redox potentials calculated via HOMO-LUMO gaps (DFT) .
Q. How can crystallographic data be refined to resolve disorder in the pyrazole substituent?
- Methodological Answer : In SHELXL, apply restraints (e.g., SIMU, DELU) for anisotropic displacement parameters. Use PART instructions to model disordered pyrazole rings and refine occupancy factors. Validate with R1 < 5% and wR2 < 12% .
Q. What thermodynamic parameters (e.g., ΔG, ΔH) are critical for predicting the stability of this compound under varying conditions?
- Methodological Answer : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) via frequency calculations in Gaussian 09W at the B3LYP/6-311G(d,p) level. Compare with experimental DSC data to assess decomposition pathways (e.g., lactam ring opening at >200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
